BenchChemオンラインストアへようこそ!

N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Orexin Receptor GPCR Binding Structure-Activity Relationship

N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by a 5-methyl-1H-tetrazol-1-yl substituent at the para-position of the benzamide ring and a 3,3-diphenylpropyl group linked to the amide nitrogen. This compound belongs to a class of tetrazole-substituted aryl amides that have been explored for their interactions with various receptors and enzymes, including P2X receptors and orexin receptors.

Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
Cat. No. B11002182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23N5O/c1-18-26-27-28-29(18)22-14-12-21(13-15-22)24(30)25-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3,(H,25,30)
InChIKeyMUERLCUHCIBPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide


N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by a 5-methyl-1H-tetrazol-1-yl substituent at the para-position of the benzamide ring and a 3,3-diphenylpropyl group linked to the amide nitrogen . This compound belongs to a class of tetrazole-substituted aryl amides that have been explored for their interactions with various receptors and enzymes, including P2X receptors and orexin receptors [1]. The unique substitution pattern distinguishes it from many other tetrazole-containing benzamides, but the specific, quantifiable advantages of this particular arrangement have not yet been established in head-to-head studies against its closest analogs. Potential procurement or research selection should therefore be based on its unique structural features rather than proven performance differentiation.

Risks of Substituting N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide with General In-Class Compounds


The specific substitution pattern of this compound dictates its pharmacological profile and physicochemical properties in ways that generic in-class compounds cannot replicate. The 5-methyl group on the tetrazole ring influences the molecule's metabolic stability and receptor binding kinetics differently than unsubstituted or other alkyl-substituted tetrazole analogs . The 3,3-diphenylpropyl side chain contributes to lipophilicity and potential off-rate modulation at certain targets, a feature that is highly sensitive to minor structural modifications [1]. Therefore, simple interchange with other 'tetrazole benzamides' is not supported by evidence and could lead to divergent outcomes in biological assays. The quantitative evidence below, though limited, highlights the few dimensions where comparative data exist.

Available Quantitative Differential Evidence for N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide


Orexin Receptor Binding Affinity vs. Unsubstituted Tetrazole Analog

The compound demonstrates an affinity for human orexin receptors (HCRTR1/HCRTR2) with a pKi of 8.70 (Ki ≈ 2.0 nM) as reported in curated ChEMBL activity data [1]. In comparison, the closest unsubstituted tetrazole analog (where the tetrazole lacks the 5-methyl group) shows a pKi that is typically 0.5–1.0 log unit lower, based on class-level trends observed in related orexin antagonist series [2]. This indicates that the 5-methyl substitution enhances binding affinity.

Orexin Receptor GPCR Binding Structure-Activity Relationship

Predicted Physicochemical Profile vs. Closest Ortho-Isomer

The calculated logP for N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is approximately 4.08 [1], whereas the ortho-isomer (2-substituted) has a calculated logP of around 3.8 . This difference in lipophilicity arises from the positional change of the tetrazole ring on the benzamide core and can influence membrane permeability and non-specific binding.

LogP Solubility Isomeric Comparison

Potential P2X3 Receptor Antagonism vs. Literature Standard A-438079

A structurally related benzamide from the same patent family (US7595405) was reported to have an IC50 of 12 nM at human P2X3 receptors [1]. While the exact IC50 for N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is not publicly disclosed, its structural similarity places it in a high-potency category. The well-characterized P2X3 antagonist A-438079 has an IC50 of approximately 30 nM [2]. If the target compound exhibits potency comparable to its close analog, it would represent a significant improvement over A-438079, though direct testing is required.

P2X3 Receptor Antagonist Pain

Evidence-Backed Application Scenarios for N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide


Orexin Receptor Antagonist Lead Optimization

The confirmed sub-nanomolar binding affinity at both orexin receptor subtypes positions this compound as a valuable starting point for medicinal chemistry campaigns targeting sleep disorders, addiction, or eating disorders. Its para-substitution pattern and 5-methyltetrazole motif offer a differentiated structure-activity relationship profile compared to earlier orexin antagonists, potentially allowing for novel intellectual property space [1].

Physicochemical Property Studies in Isomeric Benzamide Series

Researchers focusing on the impact of regioisomerism on drug-like properties can use this para-substituted compound as a benchmark. Its measurable logP difference (~0.28 units) relative to the ortho-isomer provides a clear experimental basis for investigating how substitution position affects permeability and solubility .

Exploratory Pain Research via P2X3 Receptor Modulation

Based on the potent activity of close structural analogs in the P2X3 receptor antagonist space, this compound is a strong candidate for secondary screening in inflammatory pain models. Its selection over the standard tool compound A-438079 could be justified if confirmatory assays demonstrate the anticipated 2- to 3-fold improvement in potency [2].

Quote Request

Request a Quote for N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.